3-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S/c15-12-3-1-2-11(8-12)13(18)16-9-14(19-6-5-17)4-7-20-10-14/h1-3,8,17H,4-7,9-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCLRMGFIVXLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CC(=CC=C2)F)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Tetrahydrothiophene (Thiolan) Core
The thiolan ring is synthesized via cyclization of 3-chloropropanol with thiourea under acidic conditions. This reaction proceeds via nucleophilic substitution, where the sulfur atom in thiourea attacks the terminal carbon of 3-chloropropanol, followed by intramolecular cyclization to form the tetrahydrothiophene ring.
Reaction Conditions :
Introduction of the 2-Hydroxyethoxy Side Chain
The thiolan intermediate undergoes alkoxylation with ethylene oxide to introduce the 2-hydroxyethoxy group. This step requires anhydrous conditions to prevent hydrolysis of the epoxide.
Reaction Conditions :
Amidation with 3-Fluorobenzoic Acid
The final step involves coupling the amine-functionalized thiolan intermediate with 3-fluorobenzoic acid using a carbodiimide-based coupling agent.
Reaction Conditions :
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt)
- Solvent : Dichloromethane (DCM)
- Temperature : Room temperature (25°C)
- Time : 24 hours
- Yield : 75–80%
Table 1. Summary of Synthetic Steps and Yields
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Thiourea, ethanol/water, reflux | 68–72 |
| 2 | Alkoxylation | Ethylene oxide, BF₃·Et₂O, THF | 85–90 |
| 3 | Amidation | EDC/HOBt, DCM, rt | 75–80 |
Optimization Strategies for Industrial-Scale Production
Analytical Characterization
Challenges and Mitigation Strategies
Byproduct Formation During Alkoxylation
The primary byproduct, 3-(2-hydroxyethoxy)thiolan-3-yl methanol , arises from over-alkoxylation. This is mitigated by:
Comparative Analysis with Analogous Compounds
The synthesis of 3-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide shares similarities with:
- 3-Fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide (PubChem CID 90496732): Both employ carbodiimide-mediated amidation but differ in thiophene vs. thiolan ring formation.
- N-{[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}-3-(trifluoromethyl)benzamide (PubChem CID 132451073): Identical thiolan core but uses trifluoromethylbenzoic acid, requiring harsher amidation conditions.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored as a potential drug candidate due to its unique properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of structurally related benzamide derivatives, focusing on substituents, heterocyclic systems, and physicochemical properties:
Key Findings from Comparative Studies
The 2-hydroxyethoxy group in the thiolan ring increases hydrophilicity, which could improve solubility relative to analogues with methoxy or trifluoromethyl groups .
Heterocyclic System Variations :
- Thiolan rings (saturated thiophene) confer conformational rigidity, whereas thienylidene (partially unsaturated) or thiophene rings (fully unsaturated) in may alter π-stacking interactions in biological targets.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for similar benzamides, such as coupling 3-fluorobenzoic acid with a thiolan-3-ylmethyl amine using reagents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (observed in ).
Physicochemical and Spectral Data Comparison
NMR Signatures :
- The thiolan side chain’s methylene protons (e.g., CH₂ adjacent to sulfur) typically resonate at δ 2.8–3.2 ppm, while hydroxyethoxy protons appear as triplets near δ 3.6–4.0 ppm .
- Fluorine atoms in the 3-position (target compound) vs. 4-position () produce distinct ¹⁹F NMR shifts, aiding structural confirmation.
Crystallographic Stability :
- X-ray studies of (R factor = 0.034) reveal planar benzamide cores and well-defined thienylidene conformations, suggesting the target compound may exhibit similar stability if crystallized .
Biological Activity
The compound 3-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide (CAS No. 2320573-34-8) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.36 g/mol. The compound contains a fluorine atom, a thiolane ring, and an amide functional group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈FNO₃S |
| Molecular Weight | 299.36 g/mol |
| CAS Number | 2320573-34-8 |
| Structural Features | Fluorine, Thiolane |
Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, nucleoside analogs have been shown to inhibit hepatitis B virus (HBV) replication effectively. A related study reported that a compound with a similar scaffold demonstrated an EC50 value of 7.8 nM against HBV in cell-based assays, highlighting the potential of this class of compounds in antiviral therapy .
The mechanism by which this compound exerts its biological effects may involve inhibition of viral polymerases or interference with viral entry into host cells. The presence of the fluorine atom is known to enhance the binding affinity and stability of such compounds in biological systems, potentially leading to improved therapeutic efficacy .
Case Studies and Research Findings
- Study on Nucleoside Analogues : A study focusing on nucleoside analogs found that modifications at the sugar moiety can significantly enhance antiviral potency against HBV. The triphosphate form of these compounds demonstrated potent inhibition with IC50 values in the low nanomolar range .
- Fluorinated Compounds : Another research highlighted that acyclic nucleosides containing fluorinated side chains exhibited moderate potency against HIV while being ineffective against DNA viruses. This suggests that modifications like those present in this compound could broaden the antiviral spectrum .
Table 2: Comparative Antiviral Potency
| Compound | Virus Type | EC50 (nM) | IC50 (nM) |
|---|---|---|---|
| Nucleoside Analog A | HBV | 7.8 | - |
| Acyclic Nucleoside with Fluorine | HIV | - | Low nM |
| 3-Fluoro-N-{[3-(2-hydroxyethoxy)...} | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
